Superior Dual NUAK1/NUAK2 Inhibition vs. HTH-01-015
WZ4003 exhibits dual inhibition of both NUAK1 and NUAK2, unlike the closely related analog HTH-01-015, which is a NUAK1-specific inhibitor. In in vitro kinase assays, WZ4003 inhibits NUAK1 with an IC50 of 20 nM and NUAK2 with an IC50 of 100 nM, whereas HTH-01-015 inhibits only NUAK1 (IC50 100 nM) and shows no significant inhibition of NUAK2 (IC50 >10 µM) [1]. This differential isoform selectivity is critical for studies requiring simultaneous blockade of both NUAK kinases.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | NUAK1: 20 nM; NUAK2: 100 nM |
| Comparator Or Baseline | HTH-01-015: NUAK1 100 nM; NUAK2 >10,000 nM |
| Quantified Difference | WZ4003 is 5-fold more potent against NUAK1 and >100-fold more potent against NUAK2 than HTH-01-015. |
| Conditions | In vitro kinase activity assay using purified GST-NUAK1 and GST-NUAK2 enzymes. |
Why This Matters
Researchers investigating biological processes that involve both NUAK1 and NUAK2, such as certain cancer cell invasion mechanisms, require a dual inhibitor like WZ4003, whereas HTH-01-015 would only address one arm of the pathway.
- [1] Banerjee S, Buhrlage SJ, Huang HT, et al. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases. Biochem J. 2013;457(1):215-225. doi:10.1042/BJ20131152 View Source
